Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methoxyvinyl group attached to the pyrazole ring, making it a molecule of interest for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Chlorination: The chloro substituent is typically introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxyvinyl Group Addition: The methoxyvinyl group can be added through a Heck reaction, involving the coupling of a vinyl ether with the pyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxyvinyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: This compound lacks the benzyl and chloro substituents, which may result in different biological activities.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in having a chloro substituent but differs in the position and presence of other functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-benzyl-5-chloro-4-[(E)-2-methoxyethenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHOJSAYLEUDM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=C1/C=C/OC)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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